

# Spectroscopic Profile of tert-Butyl bromoacetate: A Technical Guide

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## Compound of Interest

Compound Name: *tert-Butyl bromoacetate*

Cat. No.: *B143388*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **tert-butyl bromoacetate** (CAS No. 5292-43-3), a crucial reagent in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, reaction monitoring, and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **tert-butyl bromoacetate**. The proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **tert-butyl bromoacetate** is characterized by two distinct singlets, corresponding to the nine equivalent protons of the tert-butyl group and the two protons of the methylene group adjacent to the bromine atom.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.75	Singlet	2H	Br-CH <sub>2</sub> -C=O
1.49	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
166.0	C=O (Ester Carbonyl)
82.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary Carbon)
28.0	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl Carbons)
26.5	Br-CH <sub>2</sub> -C=O (Methylene Carbon)

## Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in **tert-butyl bromoacetate**. The spectrum is dominated by a strong absorption band corresponding to the carbonyl group of the ester.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium-Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
~1370	Medium	C-H bend (tert-butyl)
~1230	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ester)
~680	Medium-Strong	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **tert-butyl bromoacetate**. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation.

m/z	Relative Intensity	Assignment
194/196	Low	$[M]^+$ (Molecular ion with $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
179/181	Low	$[M - \text{CH}_3]^+$
121/123	Medium	$[\text{BrCH}_2\text{CO}]^+$
57	High	$[\text{C}(\text{CH}_3)_3]^+$ (tert-Butyl cation)
41	Medium	$[\text{C}_3\text{H}_5]^+$

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

### NMR Spectroscopy

Sample Preparation:

- A solution of **tert-butyl bromoacetate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.

Instrument Parameters ( $^1\text{H}$  NMR):

- Spectrometer: 300 MHz or higher field NMR spectrometer
- Solvent:  $\text{CDCl}_3$
- Reference: Tetramethylsilane (TMS) at 0 ppm

- Acquisition: Standard proton pulse program

Instrument Parameters ( $^{13}\text{C}$  NMR):

- Spectrometer: 75 MHz or higher field NMR spectrometer
- Solvent:  $\text{CDCl}_3$
- Reference:  $\text{CDCl}_3$  solvent peak at 77.16 ppm
- Acquisition: Proton-decoupled carbon pulse program

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat **tert-butyl bromoacetate** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Technique: Transmission (neat film) or Attenuated Total Reflectance (ATR)
- Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

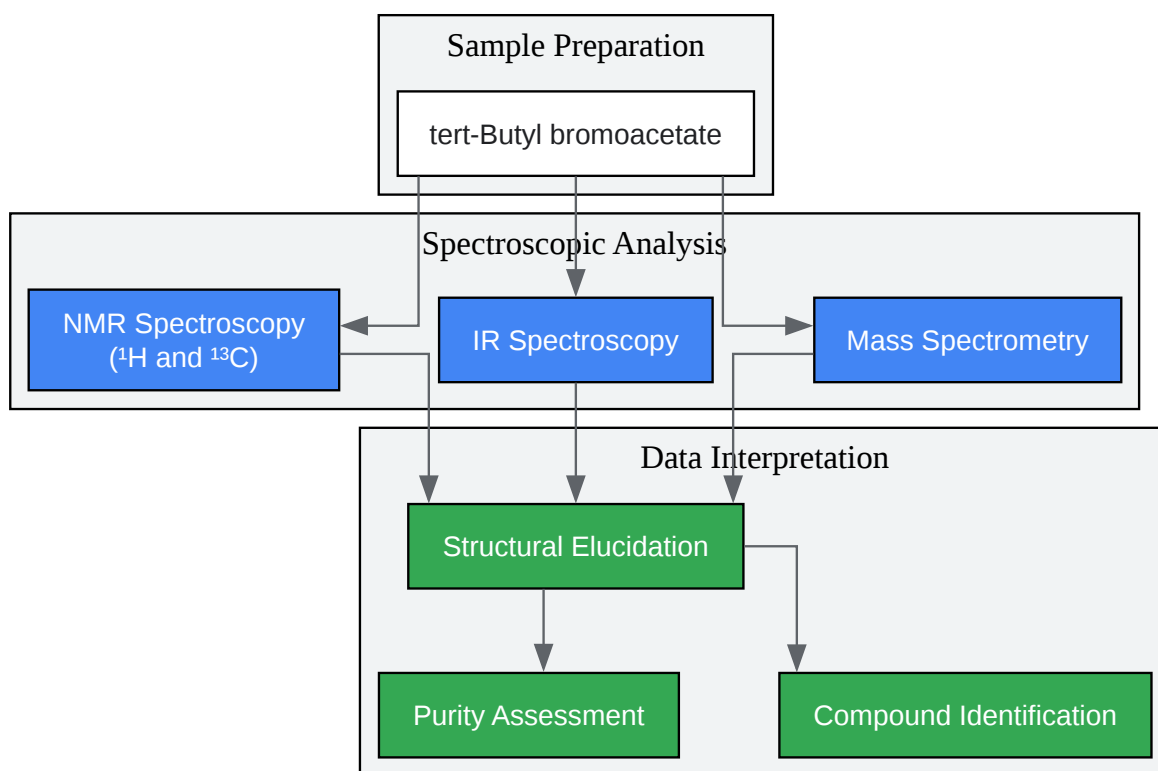
- A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
- The sample is vaporized and then ionized using Electron Impact (EI) at a standard energy of 70 eV.

Instrument Parameters:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Detection: Positive ion mode
- Data Acquisition: The mass spectrum is scanned over a mass-to-charge ( $m/z$ ) range, for example, from 35 to 250 amu.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tert-butyl bromoacetate**.



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Caption: General workflow for spectroscopic analysis.

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